

Solubility of Spiro[3.3]heptan-2-one in organic solvents

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Compound of Interest

Compound Name: **Spiro[3.3]heptan-2-one**

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An In-Depth Technical Guide to the Solubility of **Spiro[3.3]heptan-2-one** in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spiro[3.3]heptan-2-one, a saturated bicyclic ketone, is a molecule of significant interest in medicinal chemistry and drug discovery. Its rigid, three-dimensional spirocyclic scaffold offers a unique structural motif that can be exploited to design novel therapeutic agents with improved physicochemical and pharmacological properties. The spiro[3.3]heptane core is increasingly being recognized as a bioisostere for commonly used aromatic rings, providing a pathway to escape flatland and explore new chemical space. A fundamental understanding of the solubility of **Spiro[3.3]heptan-2-one** in various organic solvents is paramount for its synthesis, purification, formulation, and application in drug development workflows. This guide provides a comprehensive overview of the predicted solubility of **Spiro[3.3]heptan-2-one**, the underlying physicochemical principles governing its solubility, and a detailed protocol for its experimental determination.

Physicochemical Properties of Spiro[3.3]heptan-2-one

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. Key physicochemical parameters for **Spiro[3.3]heptan-2-one** are summarized

below:

Property	Value	Source
Molecular Formula	C ₇ H ₁₀ O	[1]
Molecular Weight	110.15 g/mol	[1]
Physical Form	Liquid/Oil	[1]
Boiling Point	175.3 ± 8.0 °C (Predicted)	[1]
Density	1.05 ± 0.1 g/cm ³ (Predicted)	[1]
Topological Polar Surface Area (TPSA)	17.1 Å ²	[2]

The presence of a carbonyl (C=O) group introduces a significant dipole moment, rendering the molecule polar. The topological polar surface area (TPSA) of 17.1 Å² is indicative of a molecule with moderate polarity, which will strongly influence its interactions with various solvents. The compact and rigid spirocyclic structure also plays a role in its packing and interaction with solvent molecules.

Predicted Solubility Profile of Spiro[3.3]heptan-2-one

While extensive quantitative experimental data on the solubility of **Spiro[3.3]heptan-2-one** in a wide array of organic solvents is not readily available in the public domain, we can predict its solubility based on the fundamental principle of "like dissolves like".[\[3\]](#)[\[4\]](#) This principle states that substances with similar polarities are more likely to be soluble in one another. The ketone functional group in **Spiro[3.3]heptan-2-one** can act as a hydrogen bond acceptor, further influencing its solubility in protic solvents.[\[5\]](#)[\[6\]](#)

Based on these principles, a predicted solubility profile in common organic solvents is presented below. The qualitative solubility data from ChemicalBook, which states that it is sparingly soluble in chloroform and slightly soluble in ethyl acetate, provides a valuable experimental anchor for these predictions.[\[1\]](#)

Solvent	Polarity Index (P')	Solvent Type	Predicted Solubility
Hexane	0.1	Non-polar	Low
Toluene	2.4	Non-polar (aromatic)	Moderate
Diethyl Ether	2.8	Polar aprotic	Moderate to High
Chloroform	4.1	Polar aprotic	Moderate (Sparingly soluble) ^[1]
Ethyl Acetate	4.4	Polar aprotic	Moderate (Slightly soluble) ^[1]
Tetrahydrofuran (THF)	4.0	Polar aprotic	High
Acetone	5.1	Polar aprotic	High
Methanol	5.1	Polar protic	Moderate to High
Ethanol	4.3	Polar protic	Moderate to High
Isopropanol	3.9	Polar protic	Moderate
Acetonitrile	5.8	Polar aprotic	Moderate to High
Dimethylformamide (DMF)	6.4	Polar aprotic	High
Dimethyl Sulfoxide (DMSO)	7.2	Polar aprotic	High
Water	10.2	Polar protic	Low

Discussion of Factors Influencing Solubility

Several key factors govern the solubility of **Spiro[3.3]heptan-2-one** in organic solvents:

- **Polarity:** The ketone functional group imparts polarity to the molecule. Therefore, it is expected to be more soluble in polar solvents than in non-polar solvents like hexane. The hydrocarbon spiro-framework, however, is non-polar and will limit its solubility in highly polar solvents like water.

- Hydrogen Bonding: **Spiro[3.3]heptan-2-one** can act as a hydrogen bond acceptor due to the lone pairs of electrons on the carbonyl oxygen. This allows for favorable interactions with polar protic solvents like alcohols (methanol, ethanol), which can act as hydrogen bond donors.[5][6]
- Dipole-Dipole Interactions: The permanent dipole of the carbonyl group will lead to favorable dipole-dipole interactions with other polar molecules, including polar aprotic solvents like acetone, ethyl acetate, and chloroform.
- Van der Waals Forces: The non-polar spiro[3.3]heptane backbone will interact with non-polar solvents through weaker London dispersion forces. This will contribute to some solubility in less polar solvents like toluene.
- Molecular Size and Shape: The relatively small and compact structure of **Spiro[3.3]heptan-2-one** is generally favorable for solubility, as it is easier for solvent molecules to surround it.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of **Spiro[3.3]heptan-2-one**.

Materials and Equipment:

- **Spiro[3.3]heptan-2-one** (high purity)
- A range of organic solvents (analytical grade)
- Analytical balance (± 0.1 mg)
- Vials with screw caps
- Vortex mixer
- Thermostatically controlled shaker or incubator
- Centrifuge

- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system
- Volumetric flasks and pipettes
- Syringes and syringe filters (e.g., 0.22 μm PTFE)

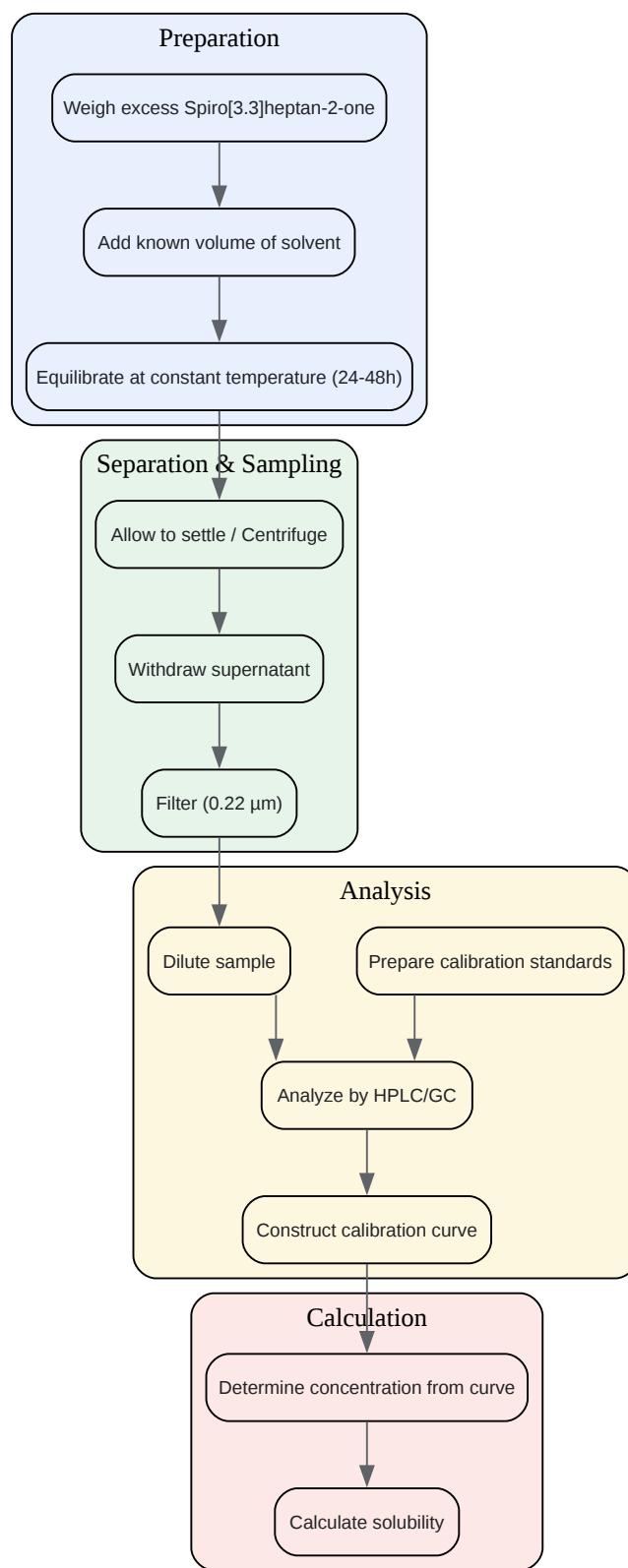
Step-by-Step Methodology:

- Preparation of Saturated Solutions:
 - Accurately weigh an excess amount of **Spiro[3.3]heptan-2-one** into a series of vials.
 - Add a known volume of each selected organic solvent to the respective vials.
 - Securely cap the vials to prevent solvent evaporation.
 - Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
 - Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Phase Separation:
 - After equilibration, allow the vials to stand undisturbed for a short period to allow any undissolved solid to settle.
 - For samples with suspended particles, centrifuge the vials at a moderate speed to facilitate phase separation.
- Sample Preparation for Analysis:
 - Carefully withdraw an aliquot of the clear supernatant from each vial using a syringe.
 - Filter the aliquot through a syringe filter into a clean vial to remove any remaining undissolved material.

- Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.
- Quantitative Analysis:
 - Prepare a series of calibration standards of **Spiro[3.3]heptan-2-one** of known concentrations in each solvent.
 - Analyze the calibration standards and the diluted samples using a validated HPLC or GC method.
 - Construct a calibration curve by plotting the analytical response versus the concentration of the standards.
 - Determine the concentration of **Spiro[3.3]heptan-2-one** in the diluted samples by interpolating from the calibration curve.
- Calculation of Solubility:
 - Calculate the solubility of **Spiro[3.3]heptan-2-one** in each solvent using the following formula, accounting for the dilution factor:

Solubility (g/L) = Concentration of diluted sample (g/L) x Dilution factor

Experimental Workflow Diagram

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Caption: Experimental workflow for determining the solubility of **Spiro[3.3]heptan-2-one**.

Conclusion

Spiro[3.3]heptan-2-one is a valuable building block in modern drug discovery, and a thorough understanding of its solubility is critical for its effective utilization. While quantitative experimental data remains sparse, a predictive assessment based on its physicochemical properties and the principles of polarity provides a strong framework for solvent selection. The molecule is anticipated to exhibit good solubility in a range of polar aprotic and polar protic organic solvents, with limited solubility in non-polar and aqueous media. For applications requiring precise solubility data, the detailed experimental protocol provided in this guide offers a robust methodology for its determination.

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